![molecular formula C9H7BrN2O2 B1391631 (7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 1217061-44-3](/img/structure/B1391631.png)
(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Overview
Description
(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid is a chemical compound with the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol It is characterized by the presence of a bromine atom attached to an imidazo[1,2-a]pyridine ring, which is further connected to an acetic acid moiety
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine cores, which this compound contains, are known to serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It is synthesized from α-bromoketones and 2-aminopyridine under certain reaction conditions . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which undergoes a facile closure to provide the shared intermediate .
Biochemical Pathways
The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been evaluated for their antiproliferative potential in breast cancer cells .
Action Environment
The reaction conditions for its synthesis are mild and metal-free .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid typically involves the reaction of α-bromoketones with 2-aminopyridines . The reaction proceeds through the initial displacement of the halogen atom by the pyridine ring nitrogen to form a pyridinium salt, which then undergoes cyclization and bromination to yield the desired product . The reaction conditions often include the use of solvents like ethyl acetate and reagents such as tert-butyl hydroperoxide (TBHP) and iodine (I2) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: The imidazo[1,2-a]pyridine ring can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include TBHP, I2, and various nucleophiles. The reactions are typically carried out under mild conditions, often at ambient temperature .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- (7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its bromine atom and imidazo[1,2-a]pyridine framework provide distinct reactivity profiles that facilitate various organic reactions, including coupling and substitution reactions.
Reagent in Organic Reactions
- The compound is utilized as a reagent in several organic syntheses, particularly in the formation of N-(pyridin-2-yl)amides and other derivatives. The presence of the imidazo ring enhances the compound's ability to participate in electrophilic aromatic substitution and nucleophilic addition reactions.
Biological Research
Antimicrobial and Anticancer Properties
- Preliminary studies indicate that this compound exhibits potential antimicrobial and anticancer activities. Research has shown that derivatives of this compound can inhibit cancer cell proliferation and possess significant activity against various microbial strains. The mechanism of action is believed to involve the compound's interaction with specific enzymes or receptors within biological systems.
Inhibition of VEGF-R2
- A notable application of this compound is its role as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2). This receptor is crucial in angiogenesis, and its inhibition can have therapeutic implications for conditions characterized by abnormal blood vessel growth, such as cancer and diabetic retinopathy .
Medicinal Chemistry
Drug Development
- Ongoing research aims to explore the potential of this compound as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development targeting various diseases, including cancer and inflammatory conditions.
Targeting Specific Enzymes
- The compound has been investigated for its ability to inhibit Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. Inhibition of this enzyme may provide a therapeutic strategy for managing hypercholesterolemia and related cardiovascular diseases .
Industrial Applications
Material Development
- In addition to its applications in medicinal chemistry, this compound is utilized in the development of novel materials with unique properties. Its structural features allow for modifications that can enhance material performance in various industrial applications.
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Similar structure but lacks the acetic acid moiety.
N-(Pyridin-2-yl)amides: Contains a pyridine ring but differs in the functional groups attached.
Uniqueness
(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid is unique due to the presence of both the bromine atom and the acetic acid moiety, which confer distinct chemical properties and reactivity.
Biological Activity
(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a brominated imidazo[1,2-a]pyridine core attached to an acetic acid moiety. The presence of the bromine atom is significant as it enhances the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways.
Key Mechanisms:
- Inhibition of VEGF-R2: The compound has been identified as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), which plays a crucial role in angiogenesis and tumor growth. This mechanism suggests its potential use in cancer therapy .
- Antimicrobial Activity: Research indicates that this compound exhibits antimicrobial properties, making it a candidate for treating bacterial infections .
- Anticancer Properties: Studies have demonstrated antiproliferative effects against breast cancer cells, highlighting its potential as an anticancer agent .
Biological Activity Overview
Case Studies and Research Findings
-
Antimicrobial Efficacy:
A study synthesized several imidazo[1,2-a]pyridine derivatives, including this compound, which showed significant antibacterial activity against both gram-positive and gram-negative bacteria. The results indicated that modifications to the imidazo structure could enhance antimicrobial potency . -
Cancer Treatment Potential:
In vitro studies evaluated the antiproliferative effects of this compound on breast cancer cell lines. The findings suggested that the compound induces apoptosis and inhibits cell cycle progression, marking it as a promising candidate for further development in oncology . -
VEGF-R2 Inhibition:
A patent described the use of imidazo[1,2-a]pyridine compounds as inhibitors of VEGF-R2, emphasizing their role in treating diseases characterized by abnormal angiogenesis. This includes various cancers and conditions like diabetic retinopathy .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Contains bromine and acetic acid moiety | Antimicrobial, anticancer |
3-Bromoimidazo[1,2-a]pyridine | Lacks acetic acid group | Limited biological activity |
N-(Pyridin-2-yl)amides | Different functional groups | Variable activity depending on substitution |
Properties
IUPAC Name |
2-(7-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-6-1-2-12-5-7(4-9(13)14)11-8(12)3-6/h1-3,5H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHVLTHUDCSHPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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